o-(4-Methyl-1-piperazinyl)acetophenone
Description
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-[2-(4-methylpiperazin-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H18N2O/c1-11(16)12-5-3-4-6-13(12)15-9-7-14(2)8-10-15/h3-6H,7-10H2,1-2H3 |
InChI Key |
CQBURUJINHGLAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2CCN(CC2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Ortho vs. Para Substitution
- 4′-Piperazinoacetophenone (para-substituted): Molecular formula: C₁₂H₁₆N₂O (average mass: 204.27 g/mol). The para-substituted analog exhibits distinct physicochemical properties due to reduced steric hindrance compared to the ortho isomer. It is used in kinase inhibitor synthesis (e.g., nintedanib derivatives) .
Functional Group Variations
a. o-(N-Phthalimido)acetophenone
- Structure: Acetophenone with an ortho-phthalimido group.
- Bioactivity : Demonstrated hypolipidemic effects, reducing serum cholesterol by 57% and triglycerides by 44% in mice .
b. Acetophenone O-[(4-Methylpiperazino)carbonylmethyl]oxime
- Structure: Oxime derivative with a 4-methylpiperazino group.
- Properties : Molecular weight 275.35 g/mol , density 1.12 g/cm³ , and boiling point 419.8°C . Used industrially as a specialty chemical intermediate .
- Comparison : The oxime group adds nucleophilic character, whereas the ketone in the target compound is more electrophilic, influencing reactivity in condensation or reduction reactions .
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of Acetophenone Derivatives
Reduction Behavior
- Acetophenone derivatives are reduced to secondary alcohols. For example, acetophenone yields 1-phenylethanol in 68% yield under EDAB-mediated conditions, while aldehydes (e.g., benzaldehyde) react faster .
- Implication: The 4-methylpiperazinyl group may sterically hinder reduction of the target compound compared to unsubstituted acetophenone.
Catalytic Hydrogenation
- Acetophenone undergoes asymmetric hydrogenation with Ru catalysts to produce (S)-1-phenylethanol (96% ee). Substituents like piperazinyl groups could modulate enantioselectivity .
Preparation Methods
Acetophenone Synthesis via Modified Friedel-Crafts
The synthesis of p-methylacetophenone from toluene and acetic anhydride under anhydrous AlCl₃ catalysis provides a foundational framework. Adapting this for ortho-substitution requires meta-directing groups or steric hindrance to shift regioselectivity. For example, introducing a bulky substituent on toluene could force acylation into the ortho position.
Reaction Conditions
-
Catalyst : Anhydrous AlCl₃ (1.2 equivalents)
-
Solvent : Toluene (neat)
-
By-products : Meta- and para-substituted isomers (≤5% combined)
Ullmann Coupling for Direct C–N Bond Formation
The Ullmann reaction facilitates aromatic C–N bond formation between aryl halides and amines. This method bypasses intermediate functionalization steps, offering a streamlined route to this compound.
Reaction Mechanism and Catalysis
Copper(I) iodide catalyzes the coupling of o-iodoacetophenone with 4-methylpiperazine in the presence of a diamine ligand (e.g., trans-N,N′-dimethylcyclohexane-1,2-diamine). The mechanism proceeds via oxidative addition and reductive elimination steps.
Key Parameters
Comparative Analysis with Buchwald-Hartwig Amination
Palladium-based catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) offer higher efficiency but increased cost. For o-bromoacetophenone, Pd catalysis achieves 75–80% yield at 100°C.
Reductive Amination and Cyclization
This two-step approach involves synthesizing o-aminoacetophenone followed by piperazine ring formation.
Nitro Reduction to o-Aminoacetophenone
Hydrogenation of o-nitroacetophenone using Pd/C or iron powder provides o-aminoacetophenone. Iron-mediated reduction in ethanol with NH₄Cl achieves 91% yield, while Pd/C offers faster kinetics (2 hours vs. 5 hours).
Piperazine Ring Closure
Reacting o-aminoacetophenone with 1,2-dibromoethane and triethylamine in acetonitrile forms the piperazine ring. Subsequent methylation with methyl iodide yields 4-methylpiperazine.
Reaction Conditions
-
Dibromoethane : 1.1 equivalents
-
Base : Et₃N (3 equivalents)
-
Temperature : 60°C
-
Overall Yield : 50–55%
Comparative Evaluation of Synthetic Routes
| Method | Key Steps | Yield (%) | By-products | Cost Efficiency | Scalability |
|---|---|---|---|---|---|
| Friedel-Crafts + SₙAr | Acylation, nucleophilic substitution | 65–72 | Isomers (≤5%) | Moderate | High |
| Ullmann Coupling | Direct C–N coupling | 58–64 | Dehalogenation products | Low | Moderate |
| Reductive Amination | Nitro reduction, cyclization | 50–55 | Over-alkylation | High | Low |
Key Findings :
-
The Friedel-Crafts route balances yield and scalability but requires precise regiocontrol.
-
Ullmann coupling minimizes by-products but demands specialized ligands.
-
Reductive amination is cost-prohibitive for large-scale synthesis.
Mechanistic Insights and By-product Analysis
Friedel-Crafts Regioselectivity
AlCl₃ coordinates with the acetyl oxygen, directing electrophilic attack to the ortho position. Steric hindrance from adjacent substituents further biases substitution.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for o-(4-Methyl-1-piperazinyl)acetophenone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling acetophenone derivatives with substituted piperazines. For example, nucleophilic substitution between 4-methylpiperazine and halogenated acetophenone precursors (e.g., chloroacetophenone) under reflux in aprotic solvents (e.g., DMF or THF) is common . Catalysts like K₂CO₃ or DIPEA improve yields by facilitating deprotonation. Temperature control (80–120°C) and reaction time (12–24 hours) are critical to minimize side products like N-alkylation byproducts . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity (>95%) .
Q. What analytical techniques are critical for characterizing o-(4-Methyl-1-piperazinyl)acetophenone, and how do they address structural ambiguities?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves structural ambiguities by confirming substitution patterns (e.g., ortho vs. para piperazinyl placement) via coupling constants and chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₁₈N₂O: 218.1419 Da) and detects isotopic patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies residual solvents or unreacted precursors .
Advanced Research Questions
Q. How does the solubility profile of o-(4-Methyl-1-piperazinyl)acetophenone in different solvents impact its purification and formulation for pharmacological studies?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates reaction homogeneity, while limited aqueous solubility (logP ~2.5) complicates in vitro assays. Supercritical CO₂ extraction (10–28 MPa, 313–343 K) offers an eco-friendly purification alternative, achieving >90% recovery with minimal solvent residues . For formulation, nanoemulsions (e.g., Tween-80/PEG-400) enhance bioavailability by improving water dispersibility .
Q. What strategies resolve contradictions in reported biological activities of piperazinyl acetophenone derivatives across different in vitro models?
- Methodological Answer : Discrepancies often arise from assay-specific variables:
- Cell Line Variability : Use standardized cell lines (e.g., HEK-293 for receptor binding) and validate with orthogonal assays (e.g., fluorescence-based flow cytometry vs. immunoblotting) .
- Metabolic Interference : Pre-incubation with cytochrome P450 inhibitors (e.g., ketoconazole) isolates parent compound effects from metabolites .
- Concentration Gradients : Dose-response curves (e.g., 10 nM–100 µM) clarify EC₅₀/IC₅₀ values, distinguishing direct activity from off-target effects .
Q. What degradation pathways occur under physiological conditions, and how do they influence stability in long-term pharmacological studies?
- Methodological Answer :
- Hydrolytic Degradation : The ketone group undergoes pH-dependent hydrolysis (t₁/₂ = 48 hours at pH 7.4, 37°C), forming acetic acid and 4-methylpiperazine derivatives. Stabilizers like cyclodextrins or lyophilization (at −80°C) mitigate degradation .
- Photodegradation : UV exposure (λ = 365 nm) induces radical formation; amber glassware or light-protected storage is essential .
Q. How can computational modeling predict the binding affinity of o-(4-Methyl-1-piperazinyl)acetophenone to neurological targets like serotonin receptors?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with 5-HT₁A/2A receptors. Key steps:
- Ligand Preparation : Optimize 3D structure (Avogadro) and assign partial charges (AM1-BCC).
- Receptor Grid Generation : Define binding pockets using crystallographic data (PDB: 6WGT).
- Free Energy Calculations : MM-PBSA/GBSA quantify binding energies (ΔG ~−8.5 kcal/mol for 5-HT₁A), validated by in vitro radioligand displacement assays .
Key Research Recommendations
- Prioritize in vivo pharmacokinetic studies to correlate computational binding predictions with bioavailability.
- Explore hybrid derivatives (e.g., thiadiazole or triazole conjugates) to enhance metabolic stability .
- Validate purification scalability using supercritical CO₂ to replace traditional chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
